3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
3-(4-Chlorophenyl)-1,4,8-triazaspiro[45]dec-3-ene-2-thione is a chemical compound with the molecular formula C14H15ClN2S It is known for its unique spiro structure, which includes a chlorophenyl group and a triazaspirodecene core
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 4-chlorobenzaldehyde with a suitable amine, followed by cyclization and thiolation steps. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1,4,8-triazaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigations into its pharmacological effects suggest potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can be compared with other similar compounds, such as:
3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: This compound shares a similar spiro structure but differs in the substituents on the phenyl ring and the diazaspirodecene core.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various scientific research applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3S/c14-10-3-1-9(2-4-10)11-12(18)17-13(16-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWYUTWNKLOXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=S)C(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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